Altanserin
Overview
Description
Altanserin is a chemical compound known for its high affinity for the 5-HT2A receptor, a subtype of serotonin receptor. It is primarily used as a radioligand in positron emission tomography (PET) studies to visualize and quantify the distribution of 5-HT2A receptors in the brain . This compound has been instrumental in neuroimaging studies, particularly in understanding various psychiatric and neurological disorders.
Mechanism of Action
Target of Action
Altanserin is a potent and selective antagonist of the 5-HT2A receptor . This receptor, also known as the 5-Hydroxytryptamine 2A receptor, is a subtype of the serotonin receptor . Serotonin receptors play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .
Mode of Action
As an antagonist, this compound binds to the 5-HT2A receptor, effectively blocking it . This prevents serotonin from binding to these receptors, thereby inhibiting the transmission of serotonin signals . This interaction with its target leads to changes in the neurotransmission of serotonin, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The 5-HT2A receptor is part of the G-protein coupled receptor family and is involved in several different biochemical pathways . When this compound binds to and blocks these receptors, it disrupts these pathways, leading to downstream effects that can influence various physiological and psychological processes .
Pharmacokinetics
This compound is characterized by a high brain uptake and high affinity for the 5-HT2A receptor . The in vivo formation of lipophilic radiolabeled metabolites that cross the blood-brain barrier complicates kinetic modeling with this radiotracer . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on a variety of factors, including the specific neural pathways involved and the overall state of the serotonin system . By blocking the 5-HT2A receptors, this compound can influence the neurotransmission of serotonin, which can have wide-ranging effects on mood, cognition, and other psychological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the binding of this compound to 5-HT2A receptors has been found to decrease with age . Furthermore, the effectiveness of this compound can be influenced by the overall state of the serotonin system, which can be affected by factors such as stress, diet, and the use of certain medications .
Biochemical Analysis
Biochemical Properties
Altanserin interacts with the 5-Hydroxytryptamine 2A receptor, which is a type of serotonin receptor . The nature of this interaction is that of an antagonist, meaning that this compound binds to the receptor and inhibits its activation .
Cellular Effects
The binding of this compound to the 5-Hydroxytryptamine 2A receptor can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic interaction with the 5-Hydroxytryptamine 2A receptor . By binding to this receptor, it inhibits the activation of the receptor and subsequent downstream signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings, particularly in relation to its binding to the 5-Hydroxytryptamine 2A receptor
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely involved in pathways related to serotonin signaling .
Transport and Distribution
Given its role as a radioligand in PET studies, it is likely that it is distributed throughout the brain where the 5-Hydroxytryptamine 2A receptors are located .
Subcellular Localization
The subcellular localization of this compound is not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely localized to the cell membrane where this receptor is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Altanserin can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of a piperidine derivative, which involves the reaction of 4-fluorobenzoyl chloride with piperidine.
Quinazolinone Formation: The piperidine derivative is then reacted with 2-mercaptoquinazolinone to form the quinazolinone structure.
Final Assembly: The final step involves the coupling of the quinazolinone derivative with an ethylamine side chain to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis and purification systems is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Altanserin undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazolinone moiety can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified pharmacological properties.
Scientific Research Applications
Altanserin has a wide range of applications in scientific research:
Neuroimaging: As a radioligand labeled with fluorine-18, this compound is used in PET studies to map the distribution of 5-HT2A receptors in the brain. .
Pharmacological Studies: this compound is used to investigate the role of 5-HT2A receptors in various physiological and pathological processes.
Drug Development: The compound is used in the development and testing of new drugs targeting the 5-HT2A receptor.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYALUSCZJXWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043891 | |
Record name | Altanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76330-71-7 | |
Record name | Altanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76330-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Altanserin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does altanserin interact with its target receptor?
A1: this compound binds to the serotonin 5-HT2A receptor, specifically targeting the receptor's active site. This binding effectively blocks the ability of serotonin and other agonists to activate the receptor. [, , ]
Q2: What are the downstream effects of this compound binding to 5-HT2A receptors?
A2: By antagonizing 5-HT2A receptors, this compound inhibits the downstream signaling cascades normally triggered by serotonin binding. This inhibition can lead to a variety of effects depending on the specific brain region and the physiological processes involved. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C22H22FN3O3S and a molecular weight of 427.5 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research does not delve into detailed spectroscopic analysis of this compound, studies often utilize techniques like high-performance liquid chromatography (HPLC) to separate and identify this compound and its metabolites in biological samples. [, ]
Q5: How does this compound perform under various storage conditions?
A5: Specific data regarding this compound's stability under various storage conditions is not explicitly discussed in the provided research.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is primarily recognized for its antagonistic activity towards 5-HT2A receptors. The provided research does not indicate any inherent catalytic properties associated with this compound.
Q7: Have computational methods been used to study this compound?
A7: While the provided research predominantly focuses on in vitro and in vivo studies, computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) analysis, can be valuable in predicting the affinity and selectivity of this compound and related compounds. []
Q8: How do structural modifications of this compound affect its activity and selectivity?
A8: Research suggests that the 4-benzoyl-piperidine moiety in this compound is crucial for its binding to the 5-HT2A receptor. Modifications to this structure can significantly impact its affinity and selectivity. For instance, combining elements of this compound with other antagonists like SR 46349B can lead to compounds with altered binding properties. []
Q9: Are there specific safety regulations regarding the handling and disposal of this compound, particularly its radiolabeled form?
A9: The provided research primarily focuses on the scientific applications of this compound. Information regarding specific safety regulations and handling protocols, particularly for the radiolabeled form, would fall under the purview of relevant regulatory bodies and institutional guidelines.
Q10: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A10: Research indicates that after intravenous administration, [18F]this compound rapidly enters the brain and binds to 5-HT2A receptors with high affinity. Metabolism of this compound results in both hydrophilic and lipophilic radiometabolites, some of which can cross the blood-brain barrier. [, , , ]
Q11: How long does it take for this compound to reach equilibrium in the brain?
A11: Studies using a bolus plus constant infusion paradigm of [18F]this compound show that steady-state concentrations in the brain are achieved within 2 hours and remain stable for up to 3 hours. []
Q12: What preclinical models are used to study the effects of this compound?
A12: this compound's effects have been investigated in various preclinical models, including:
- Rodent models: Rat brain homogenates have been used to study [18F]this compound binding characteristics, and in vivo microdialysis in rats has been employed to assess the drug's effects on dopamine release. [, ]
- Non-human primate models: PET studies in baboons have been conducted to investigate the binding kinetics and pharmacological specificity of [18F]this compound and its deuterated derivative. [, ]
- Pig models: [18F]this compound has been used in PET studies with pigs to investigate its suitability for imaging 5-HT2A receptors in a large animal model. []
Q13: What is the safety profile of this compound?
A13: The provided research focuses on the application of this compound as a research tool and does not provide a comprehensive safety profile. Toxicity and adverse effects data are essential considerations for any potential clinical application of this compound.
Q14: What are the current methods used to deliver this compound to the brain?
A14: Current research primarily utilizes intravenous administration of [18F]this compound for PET imaging studies to assess 5-HT2A receptor binding in the brain. [, ]
Q15: How is this compound quantified in biological samples?
A15: High-performance liquid chromatography (HPLC) is a key analytical technique employed in this compound research, primarily for separating and quantifying the radiotracer and its metabolites in plasma samples. [, ]
Q16: What is the environmental impact of this compound?
A16: The provided research primarily focuses on the pharmacological and imaging applications of this compound. Information regarding its environmental impact and degradation pathways would require further investigation.
Q17: What is known about the solubility of this compound in various media?
A17: Specific data regarding this compound's solubility in different media is not extensively discussed in the provided research.
Q18: How are the analytical methods used for this compound validated?
A18: While the research employs techniques like HPLC for analysis, specific details regarding method validation parameters such as accuracy, precision, and specificity are not explicitly provided. []
Q19: What quality control measures are in place for this compound used in research?
A19: While the research highlights the importance of radiolabeling and purification processes for [18F]this compound, specific details regarding broader quality control measures are not elaborated upon. [, ]
Q20: Does this compound induce any immune response?
A20: The provided research primarily focuses on the neurological effects of this compound and does not provide information about its potential immunogenicity.
Q21: Does this compound interact with any drug transporters, particularly at the blood-brain barrier?
A21: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. This interaction can influence this compound's brain penetration and distribution across different species. []
Q22: Does this compound affect the activity of drug-metabolizing enzymes?
A22: The provided research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes.
Q23: Is this compound biodegradable?
A23: Specific information regarding this compound's biodegradability is not available in the provided research.
Q24: Are there any alternative compounds to this compound for 5-HT2A receptor imaging or research?
A24: Yes, several other radioligands are available for 5-HT2A receptor imaging and research, each with its own binding characteristics and advantages. Some notable alternatives include:
- [11C]MDL 100907: A high-affinity antagonist with favorable selectivity for 5-HT2A receptors. [, ]
- [18F]MH.MZ: A newer radioligand that combines the selectivity profile of MDL 100907 with the benefits of fluorine-18 labeling. []
- [11C]Cimbi-36: Another antagonist radioligand used for in vivo imaging of 5-HT2A receptors. [, ]
Q25: Are there specific guidelines for the disposal of this compound, particularly its radiolabeled form?
A25: The disposal of radiolabeled compounds, including [18F]this compound, is subject to strict regulations and guidelines to ensure environmental and personnel safety. These guidelines vary depending on local regulations and institutional policies.
Q26: What research infrastructure is necessary for conducting studies with this compound?
A26: Research involving [18F]this compound typically requires specialized facilities equipped for:
- Radiochemistry: Synthesis and purification of the radiolabeled compound. [, ]
- Positron Emission Tomography (PET): Acquiring and analyzing brain images. [, ]
- Data analysis: Processing and interpreting imaging and pharmacological data. [, ]
Q27: When was this compound first synthesized and used in research?
A27: this compound was first synthesized and its pharmacological properties were described in the late 1980s. Early research focused on its potential as an antipsychotic drug, but it was later recognized as a valuable tool for studying 5-HT2A receptors in vivo. []
Q28: How does this compound research contribute to a broader understanding of brain function and disorders?
A28: this compound research using PET imaging has provided valuable insights into:
- Neurotransmitter systems: The role of the serotonergic system in various neuropsychiatric disorders, including depression, schizophrenia, and Tourette's syndrome. [, , ]
- Drug development: Evaluating the mechanism of action and target engagement of drugs that interact with 5-HT2A receptors. [, , ]
- Brain imaging techniques: Advancing the development and validation of PET imaging protocols for studying serotonin receptors in the living brain. [, , ]
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